molecular formula C11H7N3O2 B11889882 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one CAS No. 62471-88-9

3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one

Cat. No.: B11889882
CAS No.: 62471-88-9
M. Wt: 213.19 g/mol
InChI Key: WLORGRYEFLPILD-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoisoquinoline core. The hydroxyimino group is then introduced through the reaction with hydroxylamine under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazoisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The imidazoisoquinoline core can interact with enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial, anticancer, and other bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural features, such as the hydroxyimino group and the imidazoisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62471-88-9

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-nitrosoimidazo[2,1-a]isoquinolin-2-ol

InChI

InChI=1S/C11H7N3O2/c15-11-10(13-16)14-6-5-7-3-1-2-4-8(7)9(14)12-11/h1-6,15H

InChI Key

WLORGRYEFLPILD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3N=O)O

Origin of Product

United States

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